2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one
CAS No.:
Cat. No.: VC18610075
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one -](/images/structure/VC18610075.png)
Specification
Molecular Formula | C8H6ClNO2 |
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Molecular Weight | 183.59 g/mol |
IUPAC Name | 2-chloro-7,8-dihydropyrano[4,3-b]pyridin-5-one |
Standard InChI | InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(10-7)3-4-12-8(5)11/h1-2H,3-4H2 |
Standard InChI Key | ZVSIOVNGSYVNJH-UHFFFAOYSA-N |
Canonical SMILES | C1COC(=O)C2=C1N=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The core structure of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one consists of a bicyclic framework merging a pyran oxygen heterocycle with a pyridine ring. Key structural features include:
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IUPAC name: 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
The planar pyridine ring (positions 4,3-b) is fused to a partially saturated pyran ring, with the ketone group at position 5 and a chlorine atom at position 2. This arrangement introduces significant electronic asymmetry, influencing reactivity and intermolecular interactions .
Synthesis and Manufacturing
While no direct synthesis protocol for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is publicly documented, analogous routes for related pyrano-pyridines suggest a multi-step strategy:
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Ring formation: Cyclocondensation of γ-pyrones with aminopyridine precursors under acidic conditions.
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Chlorination: Electrophilic substitution using POCl₃ or PCl₅ to introduce the C2 chlorine .
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Oxidation: Selective oxidation of a dihydropyran intermediate to the ketone.
A related synthesis for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS 1250840-53-9) involves refluxing with phosphoryl chloride (POCl₃), yielding a 66% product after chromatographic purification . Adapting this method could involve substituting the nitrile group with a ketone via hydrolysis or Grignard reactions.
Physicochemical Properties
Experimental data for this specific compound remains limited, but computational and class-based predictions provide insights:
The compound’s moderate lipophilicity (LogP ~1.2) and polar surface area (~46 Ų) suggest potential blood-brain barrier permeability, a trait valuable in CNS-targeted drug candidates .
Vendor | Purity | Price (250 mg) | CAS Number |
---|---|---|---|
A2B Chem | N/A | $1,462 | 2673369-37-2 |
Primary applications focus on:
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Medicinal chemistry: As a scaffold for kinase inhibitors or antimicrobial agents.
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Material science: Building block for chiral ligands in asymmetric catalysis.
Related Compounds and Derivatives
Modifying the core structure alters physicochemical and biological profiles:
Compound | Molecular Formula | Key Differences |
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2-Chloro-7,7-dimethyl-...pyridin-5-one | C₁₀H₁₀ClNO₂ | Added methyl groups at C7 |
2-Chloro-...pyridine-3-carbonitrile | C₉H₇ClN₂O | Nitrile substituent at C3 |
The dimethyl analog (C₁₀H₁₀ClNO₂) shows increased steric bulk, reducing aqueous solubility but enhancing metabolic stability.
Challenges and Future Directions
Key gaps include:
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Synthetic optimization: Developing cost-effective, high-yield routes.
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ADME profiling: Pharmacokinetic studies to assess bioavailability.
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Target identification: Screening against disease-relevant protein panels.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.
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